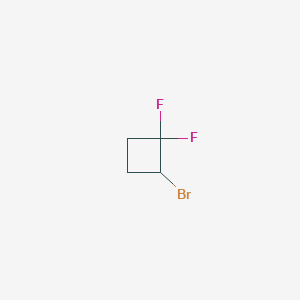

2-Bromo-1,1-difluorocyclobutane

Description

2-Bromo-1,1-difluorocyclobutane is a halogenated cyclobutane derivative featuring a bromine atom at the 2-position and two fluorine atoms at the 1-position of the cyclobutane ring.

Properties

CAS No. |

2260932-94-1 |

|---|---|

Molecular Formula |

C4H5BrF2 |

Molecular Weight |

170.98 g/mol |

IUPAC Name |

2-bromo-1,1-difluorocyclobutane |

InChI |

InChI=1S/C4H5BrF2/c5-3-1-2-4(3,6)7/h3H,1-2H2 |

InChI Key |

LIWXXRDMMIEADB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1Br)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1-difluorocyclobutane typically involves the bromination of 1,1-difluorocyclobutane. One common method is the addition of bromine (Br2) to 1,1-difluorocyclobutane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of 2-Bromo-1,1-difluorocyclobutane may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-difluorocyclobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form difluorocyclobutene.

Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX), to form new substituted cyclobutane derivatives.

Common Reagents and Conditions

Nucleophiles: Hydroxide, alkoxide, and amine groups are common nucleophiles used in substitution reactions.

Bases: Strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in elimination reactions.

Electrophiles: Hydrogen halides (HX) are used in addition reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-1,1-difluorocyclobutane, 2-alkoxy-1,1-difluorocyclobutane, or 2-amino-1,1-difluorocyclobutane can be formed.

Elimination Products: Difluorocyclobutene is a major product of elimination reactions.

Addition Products: New substituted cyclobutane derivatives are formed in addition reactions.

Scientific Research Applications

2-Bromo-1,1-difluorocyclobutane has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-Bromo-1,1-difluorocyclobutane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form difluorocyclobutene via an E2 mechanism. The presence of fluorine atoms can influence the reactivity and stability of the compound by altering electron distribution and steric effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Fluorocompounds

*Estimated based on analog 3-Bromo-1,1-difluorocyclobutane .

Key Findings:

Structural Impact on Reactivity: Cyclobutane derivatives (e.g., 2-Bromo-1,1-difluorocyclobutane and its isomer) exhibit higher reactivity due to ring strain compared to straight-chain analogs like 1-Bromo-1,1,2,2-tetrafluorobutane . The position of bromine in cyclobutane isomers (2 vs.

Solubility and Pharmacological Relevance :

- Fluorinated compounds with lower molar solubility thresholds (e.g., <0.46 mmol/l) may exhibit bioactivity cut-offs, as seen in halogenated benzenes (). While direct solubility data for the target compound is unavailable, its cyclobutane backbone likely reduces water solubility compared to linear analogs, limiting membrane permeability in biological systems .

Functional Group Influence :

- Ketone-containing derivatives (e.g., 1-bromo-1,1-difluoro-4-phenylbutan-2-one) enable diverse reactivity in carbonyl chemistry, contrasting with the inert cyclobutane ring .

- Aromatic derivatives like (2-Bromo-1,1-difluoroethyl)benzene prioritize electrophilic substitution at the benzene ring, diverging from aliphatic reactivity .

Safety and Handling :

- Bromo-fluoro compounds often exhibit irritant properties (e.g., (2-Bromo-1,1-difluoroethyl)benzene), necessitating precautions during handling .

Q & A

Q. Basic Research Focus

- Fluorine’s Electron-Withdrawing Effect : The 1,1-difluoro groups increase the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., SN2 displacement of bromine). This also stabilizes carbocation intermediates in elimination reactions .

- Bromine as a Leaving Group : The C-Br bond’s polarizability facilitates substitution reactions (e.g., Suzuki coupling or Grignard additions). Fluorine’s inductive effect may accelerate bromine departure by destabilizing the transition state .

Advanced Research Focus

Competing reaction pathways (e.g., elimination vs. substitution) can be analyzed via kinetic isotope effects (KIEs) or Hammett studies. Fluorine’s steric and electronic contributions to ring strain can be quantified using X-ray crystallography and NMR coupling constants (e.g., ) .

What analytical techniques are critical for characterizing 2-Bromo-1,1-difluorocyclobutane and resolving structural ambiguities?

Q. Basic Research Focus

- 19F NMR Spectroscopy : Directly identifies fluorine environments and coupling patterns (e.g., for vicinal fluorines). Chemical shifts (~ -100 to -200 ppm) confirm substitution patterns .

- GC-MS/HPLC : Determines purity and detects byproducts (e.g., dehalogenated or ring-opened species). Retention indices correlate with computational predictions .

Q. Advanced Research Focus

- X-Ray Crystallography : Resolves bond angles and torsional strain in the cyclobutane ring. Comparative studies with analogs (e.g., 3-Bromo-1,1-difluorocyclobutane) reveal substituent effects on ring geometry .

- Dynamic NMR : Detects ring puckering or conformational flexibility via variable-temperature experiments. Activation energies for ring inversion can be calculated .

How can contradictions in reported reactivity data for halogenated cyclobutanes be resolved?

Advanced Research Focus

Discrepancies in reaction outcomes (e.g., unexpected elimination products) may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor substitution, while nonpolar solvents promote elimination. Solvent-free conditions under microwave irradiation can bypass these effects .

- Catalytic Interference : Trace metals (e.g., Pd from prior couplings) may catalyze side reactions. Chelating agents (e.g., EDTA) or rigorous purification (e.g., column chromatography) mitigate this .

- Ring Strain vs. Electronic Effects : Computational studies (e.g., NBO analysis) quantify the interplay between strain and substituent electronic contributions, guiding reaction design .

What are the potential applications of 2-Bromo-1,1-difluorocyclobutane in medicinal chemistry?

Q. Basic Research Focus

- Bioisosterism : The cyclobutane ring serves as a conformationally restricted scaffold for drug candidates. Fluorine enhances metabolic stability and bioavailability, while bromine enables further derivatization (e.g., cross-coupling to aryl groups) .

- Probe Molecules : Bromine’s heavy atom properties facilitate crystallographic studies of protein-ligand interactions. Fluorine’s NMR-active nucleus aids in binding assays .

Q. Advanced Research Focus

- Targeted Drug Delivery : Functionalization with click chemistry handles (e.g., azides) enables site-specific conjugation to antibodies or nanoparticles. In vivo stability studies (e.g., F PET imaging) assess pharmacokinetic profiles .

What safety protocols are recommended for handling 2-Bromo-1,1-difluorocyclobutane?

Q. Basic Research Focus

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated/fluorinated byproducts.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory.

- Waste Disposal : Halogenated waste should be segregated and treated with neutralizing agents (e.g., NaHCO₃) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.